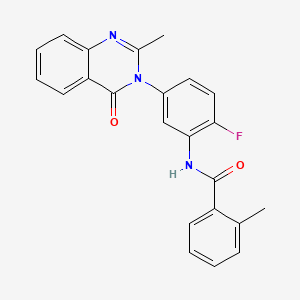

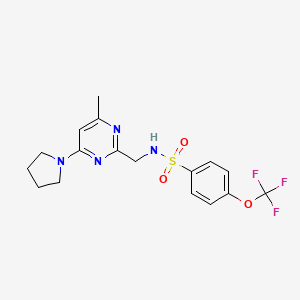

![molecular formula C24H30N4O B2917350 (4-((5,6-二甲基-1H-苯并[d]咪唑-1-基)甲基)哌啶-1-基)(3-(二甲氨基)苯基)甲苯酮 CAS No. 1207047-93-5](/img/structure/B2917350.png)

(4-((5,6-二甲基-1H-苯并[d]咪唑-1-基)甲基)哌啶-1-基)(3-(二甲氨基)苯基)甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

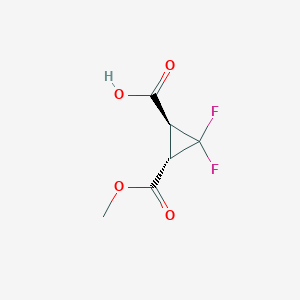

The compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a piperidine ring, and a phenyl ring . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . There are different examples of commercially available drugs in the market which contains 1,3-diazole ring .

Molecular Structure Analysis

The molecule, 1,3-bis ((5,6-dimethyl-1H-benzo [d]imidazol-1-yl)methyl)benzene (short for T, C 26 H 26 N 4), was synthesized and characterized by UV–Vis spectroscopy, infrared spectroscopy and single crystal X-ray diffraction .

Chemical Reactions Analysis

The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

科学研究应用

Antibacterial Activity

Imidazole derivatives like the one mentioned have been studied for their antibacterial properties. They can inhibit the growth of various bacterial strains by interfering with bacterial cell wall synthesis or protein synthesis. This makes them potential candidates for developing new antibacterial drugs, especially in the face of increasing antibiotic resistance .

Antifungal Applications

Similar to their antibacterial uses, imidazole compounds also exhibit antifungal activity. They can be effective against a range of fungal pathogens, offering a pathway to treat infections like candidiasis and aspergillosis .

Antitubercular Potential

Compounds with an imidazole ring have shown potent activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This is particularly important given the global health burden of TB and the need for more effective treatments .

Antiviral Properties

The imidazole moiety is a part of several antiviral drugs. It can disrupt viral replication by targeting viral enzymes or proteins, providing a mechanism to combat viral infections, including those caused by resistant strains .

Anti-inflammatory and Analgesic Effects

Imidazole derivatives can modulate the body’s inflammatory response, making them useful in the treatment of chronic inflammatory diseases. They also possess analgesic properties, which can help in pain management .

Anticancer Activity

The structural motif of imidazole is found in many compounds with anticancer properties. These molecules can interfere with cancer cell proliferation and survival, offering a route to novel oncology therapies .

Antidiabetic Action

Some imidazole-based compounds have been identified to have antidiabetic effects, potentially through the modulation of insulin signaling pathways or glucose metabolism .

Gastroprotective Effects

Imidazole derivatives are key components in drugs like omeprazole and pantoprazole, which are used to treat conditions like acid reflux and peptic ulcers. They work by reducing gastric acid secretion .

Each of these applications demonstrates the broad therapeutic potential of imidazole derivatives, including the specific compound you’ve mentioned. Ongoing research continues to explore these avenues, aiming to develop new treatments for a variety of diseases. For further detailed information on each application, you may refer to the comprehensive reviews and studies available in scientific literature .

属性

IUPAC Name |

[3-(dimethylamino)phenyl]-[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O/c1-17-12-22-23(13-18(17)2)28(16-25-22)15-19-8-10-27(11-9-19)24(29)20-6-5-7-21(14-20)26(3)4/h5-7,12-14,16,19H,8-11,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKGTPRMWSUDGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)C(=O)C4=CC(=CC=C4)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

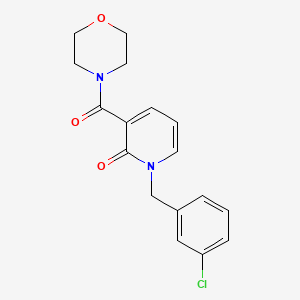

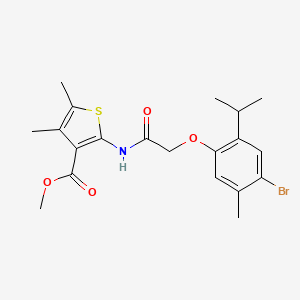

![N-(furan-2-ylmethyl)-2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2917267.png)

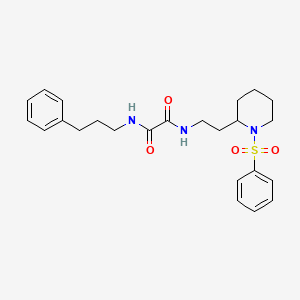

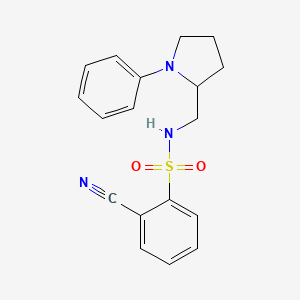

![N-[2-(thiophene-2-sulfonyl)ethyl]prop-2-enamide](/img/structure/B2917271.png)

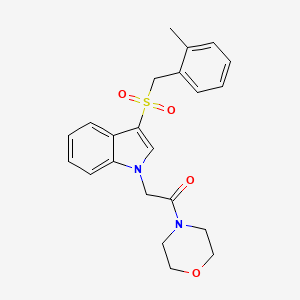

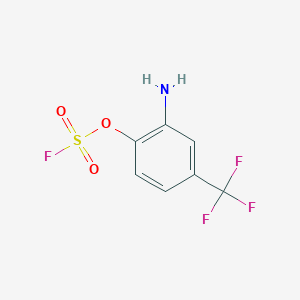

![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2917282.png)

![2-Fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2917285.png)